Product packaging for 2,2-Dichloro-1-(2-chlorophenyl)ethanone(Cat. No.:CAS No. 24123-67-9)

2,2-Dichloro-1-(2-chlorophenyl)ethanone

Cat. No.: B13893395
CAS No.: 24123-67-9
M. Wt: 223.5 g/mol
InChI Key: JKWOHVICZDQVQG-UHFFFAOYSA-N
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Description

Contextual Significance within Halogenated Organic Compounds

Halogenated organic compounds, which are organic compounds containing one or more halogen atoms, are a cornerstone of modern chemistry. The inclusion of halogens like chlorine can significantly alter the physical and chemical properties of a molecule, including its reactivity, polarity, and biological activity.

2,2-Dichloro-1-(2-chlorophenyl)ethanone is an example of a polyhalogenated compound, and its significance lies in its utility as a building block or intermediate in the synthesis of more complex molecules. The presence of the dichloromethyl group and the chlorinated phenyl ring offers multiple reactive sites for further chemical transformations. Research into such compounds contributes to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies.

Overview of Research Domains for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest its relevance in several key research domains. These domains often involve the use of structurally similar compounds as precursors or intermediates.

Synthetic Chemistry: One of the primary research areas for compounds like this compound is in organic synthesis. The reactive carbonyl group and the carbon-chlorine bonds allow for a variety of chemical reactions. For instance, related compounds are used in the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry. A patent has described the use of a similar compound, 3,5-dichloro-1-(2-chlorophenyl)-2-pentanone, as an intermediate in the preparation of 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone, highlighting the role of such chlorinated ketones in building complex molecular architectures. google.com

Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals. The introduction of chlorine atoms can enhance the efficacy of a drug by improving its metabolic stability or binding affinity to biological targets. While there is no specific information on the direct medicinal application of this compound, its structural class is of interest. For example, 2,2-dichloro-1-(2,4-dichlorophenyl)ethanone is used in the synthesis of acid chloride phenylhydrazones, which are part of a series of broad-spectrum anthelmintic agents. cymitquimica.com This suggests that similar dichlorinated ethanones could be explored for the development of new therapeutic agents.

The table below provides a summary of the key research domains and the potential utility of this compound and related structures.

Research DomainPotential Application/Significance of this compound and Related Compounds
Organic Synthesis Intermediate for the synthesis of complex organic molecules, including heterocyclic compounds. google.com
Medicinal Chemistry Precursor for the development of new pharmaceutical agents, such as anthelmintics. cymitquimica.com
Materials Science Potential building block for the creation of novel polymers or materials with specific properties due to halogenation.

It is important to note that while the specific research applications of this compound are not widely reported, the study of this and similar halogenated ketones is crucial for advancing the fields of synthetic and medicinal chemistry. Further research into this specific compound could unveil new applications and deepen the understanding of the role of halogenation in chemical reactivity and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl3O B13893395 2,2-Dichloro-1-(2-chlorophenyl)ethanone CAS No. 24123-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24123-67-9

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,2-dichloro-1-(2-chlorophenyl)ethanone

InChI

InChI=1S/C8H5Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H

InChI Key

JKWOHVICZDQVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,2 Dichloro 1 2 Chlorophenyl Ethanone

Historical Evolution of Preparative Approaches

The preparative approaches for α-dihaloacetophenones, including 2,2-dichloro-1-(2-chlorophenyl)ethanone, are rooted in fundamental organic reactions developed over the past century. Early methods for α-halogenation of ketones often involved direct reaction with elemental halogens, which could sometimes lead to a mixture of mono- and poly-halogenated products, making control and purification challenging.

The advent of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Mason Crafts provided a powerful tool for forming carbon-carbon bonds to aromatic rings. sigmaaldrich.comnih.gov This reaction became a cornerstone for the synthesis of aryl ketones. sigmaaldrich.com The application of this reaction to synthesize compounds like this compound would have involved the use of dichloroacetyl chloride or a related derivative with chlorobenzene (B131634) in the presence of a strong Lewis acid. Over time, refinements in both direct halogenation and Friedel-Crafts acylation have led to the more controlled and efficient synthetic protocols used today.

Current Synthetic Protocols

Modern synthesis of this compound relies on well-established reactions that have been optimized for selectivity and efficiency.

A primary route to this compound is the direct dichlorination of the α-carbon of its precursor, 1-(2-chlorophenyl)ethanone (also known as 2'-chloroacetophenone). This method involves the substitution of the two α-hydrogens with chlorine atoms.

Key Reaction: 1-(2-chlorophenyl)ethanone + 2 Cl₂ → this compound + 2 HCl

Control of the reaction stoichiometry and conditions is critical to prevent the formation of the mono-chlorinated intermediate, 2-chloro-1-(2-chlorophenyl)ethanone, or further side reactions.

Acyl substitution, specifically the Friedel-Crafts acylation, represents a significant alternative synthetic strategy. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with a dichloroacetyl group. sigmaaldrich.com The most common acylating agent for this purpose is dichloroacetyl chloride (Cl₂CHCOCl), although dichloroacetic anhydride (B1165640) could also be used. organic-chemistry.org

The reaction requires a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate the highly electrophilic dichloroacylium ion. sigmaaldrich.com The dichloroacylium ion then attacks the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene (though deactivating), the reaction yields a mixture of isomers. The primary products are the ortho-isomer (this compound) and the para-isomer (2,2-dichloro-1-(4-chlorophenyl)ethanone). Separation of these isomers is necessary to isolate the desired product.

Key Reaction Steps:

Cl₂CHCOCl + AlCl₃ → [Cl₂CHCO]⁺ + [AlCl₄]⁻

C₆H₅Cl + [Cl₂CHCO]⁺ → [C₆H₄Cl(COCHCI₂)]⁺

[C₆H₄Cl(COCHCI₂)]⁺ + [AlCl₄]⁻ → o/p-C₆H₄Cl(COCHCI₂) + AlCl₃ + HCl

The efficiency of both synthetic routes is heavily dependent on the choice of catalysts and reagents.

In the directed halogenation pathway, while catalysts are not always required, radical initiators (like AIBN) or UV light can be used with reagents like sulfuryl chloride to facilitate a free-radical mechanism, potentially offering better control than direct chlorination with Cl₂ gas.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. Key parameters include temperature, solvent, reaction time, and the molar ratio of reactants and catalysts.

For the directed halogenation of 1-(2-chlorophenyl)ethanone , optimization would involve:

Temperature Control: Halogenation reactions are often exothermic. Maintaining a specific temperature range can prevent over-halogenation or degradation of the product.

Solvent Selection: The choice of solvent (e.g., dichloromethane (B109758), carbon tetrachloride, acetic acid) can affect reaction rates and selectivity.

Reagent Stoichiometry: Precise control over the amount of chlorinating agent is necessary to favor the formation of the dichloro product over the monochloro or trichloro byproducts.

For the Friedel-Crafts acylation of chlorobenzene , optimization parameters include:

Catalyst Loading: While often stoichiometric, minimizing the amount of Lewis acid catalyst is desirable to reduce cost and waste.

Temperature: Friedel-Crafts reactions are typically run at low temperatures to control the reaction rate and minimize side reactions like polysubstitution.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) ensures the reaction is stopped once the starting material is consumed, preventing product degradation.

The table below summarizes typical conditions and their impact on synthesis, based on principles from related reactions.

ParameterDirected HalogenationFriedel-Crafts AcylationImpact on Yield/Purity
Temperature25-60°C0-25°CControls reaction rate and minimizes byproduct formation. Higher temperatures can lead to degradation.
SolventDichloromethane, Acetic AcidDichloromethane, Nitrobenzene, Carbon DisulfideAffects solubility of reactants and can influence reaction pathway and rate.
CatalystNot always required (or radical initiator)AlCl₃, FeCl₃ (Lewis Acids)Essential for Friedel-Crafts. The choice and amount affect rate and selectivity. researchgate.net
Reactant RatioKetone:Chlorinating Agent (~1:2.2)Arene:Acyl Chloride:Catalyst (~1:1:1.1)Crucial for maximizing conversion and preventing poly-substitution or incomplete reaction.

Considerations for Scalable Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces several important considerations.

Cost and Availability of Raw Materials: The economic viability of the process depends on the cost of starting materials. For the halogenation route, 1-(2-chlorophenyl)ethanone is the key precursor. For the Friedel-Crafts route, chlorobenzene and dichloroacetyl chloride are the primary inputs. The relative cost of these materials will heavily influence the choice of the synthetic route.

Process Safety: Both synthetic routes involve hazardous materials. The halogenation route uses corrosive and toxic chlorinating agents. The Friedel-Crafts acylation uses highly reactive and moisture-sensitive Lewis acids like AlCl₃ and generates corrosive HCl gas as a byproduct. sigmaaldrich.com Proper engineering controls, handling procedures, and quench protocols are essential for safe operation.

Waste Management: The Friedel-Crafts route generates a significant amount of acidic waste, typically from the aqueous workup required to decompose the catalyst-product complex. orgsyn.org This presents environmental and disposal challenges. The direct halogenation route also produces HCl gas, which must be scrubbed. Developing greener synthetic methods with recyclable catalysts or solvent-free conditions is an ongoing area of chemical research. organic-chemistry.org

Yield and Purity: On a large scale, even small improvements in yield can lead to significant cost savings. The Friedel-Crafts route requires an effective and scalable method for separating the ortho and para isomers, which can add complexity and cost to the process. The direct halogenation route must be carefully controlled to achieve high selectivity for the dichloro product to avoid costly purification steps. google.com

Equipment: The corrosive nature of the reagents and byproducts (HCl, AlCl₃) requires the use of corrosion-resistant reactors and equipment, such as glass-lined steel vessels.

Patents related to the synthesis of similar halogenated aromatic ketones often focus on improving yields, simplifying workup procedures, and reducing waste to make the process more amenable to industrial scale-up. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro 1 2 Chlorophenyl Ethanone

Electrophilic and Nucleophilic Transformation Pathways

The electronic structure of 2,2-dichloro-1-(2-chlorophenyl)ethanone is defined by the presence of several electron-withdrawing groups. The carbonyl group and the chlorine atoms on the acetyl moiety make the adjacent carbon atoms electrophilic, while the 2-chlorophenyl ring, influenced by both a chloro-substituent and the dichloroacetyl group, presents a complex site for substitution reactions.

Nucleophilic Substitution Reactions at the Dichloroacetyl Moiety

The carbon atom bearing two chlorine atoms (the α-carbon) is highly activated by the adjacent electron-withdrawing carbonyl group. This activation facilitates nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. These reactions typically proceed via an SN2 mechanism, involving a concerted bond-making and bond-breaking step. libretexts.org A variety of nucleophiles can displace one or both chlorine atoms, leading to a range of functionalized products. For instance, reaction with hydroxide (B78521) or alkoxide ions can lead to the formation of α-hydroxy or α-alkoxy ketones, respectively.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Type (after substitution of one Cl)
Hydroxide Sodium Hydroxide (NaOH) α-chloro-α-hydroxy-acetophenone derivative
Alkoxide Sodium Methoxide (NaOCH₃) α-chloro-α-methoxy-acetophenone derivative
Amine Ammonia (NH₃) α-amino-α-chloro-acetophenone derivative
Thiolate Sodium Thiophenoxide (NaSPh) α-chloro-α-(phenylthio)acetophenone derivative

Subsequent reaction of the second chlorine atom can lead to di-substituted products. For example, complete hydrolysis results in the formation of a gem-diol, which is often unstable and converts to an α-keto acid derivative.

Reactivity of the Carbonyl Center

The carbonyl group (C=O) is a key functional group that imparts significant reactivity to the molecule. msu.edu The carbon atom of the carbonyl is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic addition reactions. msu.edu The polarity of this group strongly influences the molecule's chemical behavior. msu.edu

Common transformations at the carbonyl center include:

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

Acetal Formation: In the presence of an acid catalyst, alcohols react with the carbonyl group to form acetals. This reaction is reversible. msu.edu

Table 2: Reactions at the Carbonyl Center

Reagent Reaction Type Functional Group Transformation
Sodium Borohydride (NaBH₄) Reduction Ketone → Secondary Alcohol
Methylmagnesium Bromide (CH₃MgBr) Grignard Addition Ketone → Tertiary Alcohol
Ethylene Glycol / H⁺ Acetal Formation Ketone → Cyclic Acetal

Substitutions and Transformations on the 2-Chlorophenyl Ring

The 2-chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the chloro substituent and the dichloroacetyl group. These groups direct incoming electrophiles primarily to the meta-positions relative to the acetyl group. However, the deactivated nature of the ring means that forcing conditions (e.g., high temperatures, strong acid catalysts) are typically required for such reactions.

Conversely, the presence of these electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups. A strong nucleophile could potentially displace the chlorine atom already on the ring, although this often requires stringent reaction conditions.

Dehydrohalogenation Reactions of this compound

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, often leading to the formation of alkenes. wikipedia.org In the case of this compound, this reaction involves the removal of a hydrogen atom from the carbon adjacent to the carbonyl group and a chlorine atom from the same carbon. This type of reaction is typically promoted by a base. wikipedia.orgyoutube.com

When treated with a strong, non-nucleophilic base such as potassium tert-butoxide, the compound can undergo an E2 (elimination, bimolecular) reaction. bingol.edu.tr The base abstracts the acidic α-proton, and a chloride ion is expelled simultaneously, resulting in the formation of 2-chloro-1-(2-chlorophenyl)ethenone, an α-chloro-α,β-unsaturated ketone. The reaction is classified as a dehydrohalogenation because a hydrogen and a halogen are removed. youtube.com

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is limited due to the reactive dichloroacetyl group. Hydrolysis can occur under both acidic and basic conditions. The most likely pathway for degradation in an aqueous environment involves the sequential hydrolysis of the two carbon-chlorine bonds. researchgate.net

First Hydrolysis: A water molecule or hydroxide ion attacks the α-carbon, displacing one chloride ion to form 2-chloro-2-hydroxy-1-(2-chlorophenyl)ethanone.

Second Hydrolysis: The remaining chlorine atom is then displaced to yield an unstable gem-diol, 2,2-dihydroxy-1-(2-chlorophenyl)ethanone.

Dehydration: Gem-diols are typically unstable and readily lose a molecule of water to form a more stable carbonyl compound. In this case, dehydration would yield (2-chlorophenyl)glyoxylic acid.

The chlorine atom on the aromatic ring is significantly more stable and resistant to hydrolysis under typical conditions. Degradation pathways for chlorinated aromatic compounds can be complex and may involve various reactions including hydroxylation and ring cleavage, though often under specific enzymatic or harsh chemical conditions. researchgate.netethz.ch

Redox Transformations of this compound

The compound can undergo both reduction and oxidation reactions at its various functional groups.

Reduction Reactions:

Carbonyl Reduction: As mentioned previously, the carbonyl group can be selectively reduced to a secondary alcohol, yielding 2,2-dichloro-1-(2-chlorophenyl)ethanol, using mild reducing agents like sodium borohydride.

Reductive Dechlorination: The chlorine atoms on the acetyl group can be removed through reductive processes. Reagents such as zinc dust in acetic acid are known to reduce α-halo ketones to the corresponding ketone. In this case, complete reductive dechlorination of the side chain would yield 1-(2-chlorophenyl)ethanone. nist.gov This process is a key step in the degradation of other organochlorine compounds like DDT. researchgate.net

Oxidation Reactions: The molecule is relatively resistant to oxidation. The carbonyl carbon is already in a high oxidation state. Strong oxidizing agents under harsh conditions could potentially lead to the cleavage of the C-C bond between the carbonyl group and the aromatic ring, or oxidation and cleavage of the aromatic ring itself. The transformation of related acetophenones to benzaldehydes can occur via oxidation and subsequent decarboxylation, suggesting a possible, though likely difficult, pathway for this compound as well. ethz.ch

Intramolecular Rearrangements and Cyclization Reactions of this compound

While specific documented intramolecular rearrangements and cyclization reactions involving the ortho-chloro substituent of this compound are not extensively reported in readily available literature, the inherent reactivity of this molecule suggests several potential pathways for such transformations. The presence of the reactive α,α-dichloro ketone moiety in proximity to the ortho-chlorinated phenyl ring allows for the possibility of intramolecular cyclization reactions under suitable conditions. These reactions would likely involve the generation of a nucleophilic center from the dichloroacetyl group, which could then attack the aromatic ring to displace the ortho-chloro substituent, leading to the formation of various heterocyclic ring systems.

One plausible intramolecular reaction is the formation of chlorinated benzofuran (B130515) derivatives. Under basic conditions, the dichloroethanone moiety could potentially undergo transformations to generate an enolate or a related nucleophilic species. This nucleophile could then participate in an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing the ortho-chloro group to form a five-membered furan (B31954) ring fused to the benzene (B151609) ring.

Another possibility is the formation of chromone-like structures, although this would likely require more complex rearrangement and oxidation steps. The initial intramolecular attack could lead to a dihydrobenzofuran intermediate, which might then undergo further reactions to yield a six-membered heterocyclic ring.

The following table summarizes potential intramolecular cyclization products that could theoretically be formed from this compound.

ReactantPotential Intramolecular Cyclization ProductReaction Conditions (Hypothetical)
This compoundChlorinated Benzofuran DerivativeStrong base to facilitate intramolecular SNAr
This compoundSubstituted Chromone DerivativeBase- or acid-catalyzed cyclization followed by rearrangement/oxidation

It is important to note that these are proposed reaction pathways based on the known reactivity of similar ortho-haloaryl ketones and α,α-dihalo ketones. researchgate.netnih.govnih.govorganic-chemistry.org Experimental validation would be required to confirm the feasibility and specific outcomes of these intramolecular reactions.

Proposed Reaction Mechanisms for this compound Transformations

The transformations of this compound can be understood through several well-established reaction mechanisms, primarily involving the reactivity of the α,α-dichloro ketone functionality.

Favorskii Rearrangement:

In the presence of a base, such as an alkoxide, this compound, which lacks α'-hydrogens, is expected to undergo a quasi-Favorskii rearrangement. The proposed mechanism proceeds as follows:

Nucleophilic Attack: The base (e.g., hydroxide or alkoxide ion) attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate. wikipedia.orgpurechemistry.orgchemistry-reaction.comadichemistry.com

Intramolecular Nucleophilic Substitution: This is followed by a 1,2-migration of the (2-chlorophenyl) group with concomitant displacement of one of the chloride ions. This step is a key feature of the quasi-Favorskii rearrangement for α,α-dihalo ketones lacking enolizable protons. wikipedia.orgddugu.ac.in

Formation of an α-chloro-α,β-unsaturated ester: The rearrangement leads to the formation of an α-chloro-α,β-unsaturated ester (if an alkoxide is used as the base) or a corresponding carboxylic acid derivative.

Hantzsch Thiazole (B1198619) Synthesis:

When reacted with a thioamide, such as thiourea, this compound can participate in the Hantzsch thiazole synthesis to form a 2-aminothiazole (B372263) derivative. The generally accepted mechanism for this intermolecular cyclization is:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks one of the dichloromethyl carbons, displacing a chloride ion in an SN2 reaction. synarchive.comresearchgate.netorganic-chemistry.orgnih.govyoutube.com

Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon. researchgate.net

Dehydration: The subsequent tetrahedral intermediate then dehydrates to form the aromatic thiazole ring. synarchive.comyoutube.com

Robinson-Gabriel Oxazole (B20620) Synthesis:

Similarly, in a reaction with a primary amide, this compound can lead to the formation of an oxazole ring via a process analogous to the Robinson-Gabriel synthesis. The proposed mechanistic steps are:

N-Acylation: The nitrogen of the primary amide attacks one of the dichloromethyl carbons, displacing a chloride ion to form an N-acylamino ketone intermediate.

Cyclization and Dehydration: This intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the oxazole product. synarchive.compharmaguideline.comwikipedia.orgwikiwand.comyoutube.com

The following table provides a summary of the proposed mechanisms for these key transformations of this compound.

TransformationKey Mechanistic StepsIntermediate(s)Final Product Type
Quasi-Favorskii RearrangementNucleophilic attack on carbonyl, 1,2-aryl migration, chloride displacementTetrahedral intermediateα-chloro-α,β-unsaturated carboxylic acid derivative
Hantzsch Thiazole SynthesisNucleophilic attack by thioamide sulfur, tautomerization, intramolecular cyclization, dehydrationThioether intermediate, tetrahedral carbinolamineSubstituted thiazole
Robinson-Gabriel Type Oxazole SynthesisNucleophilic attack by amide nitrogen, intramolecular cyclization, dehydrationN-acylamino ketone intermediate, oxazolineSubstituted oxazole

Synthesis and Chemical Behavior of 2,2 Dichloro 1 2 Chlorophenyl Ethanone Derivatives

Directed Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of 2,2-dichloro-1-(2-chlorophenyl)ethanone often begins with the modification of a related precursor, such as a substituted acetophenone (B1666503). A common strategy involves the direct chlorination of the α-carbon to the carbonyl group. For instance, the synthesis of the related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, is achieved through the chlorination of 1-(4-methylphenyl)ethanone. This reaction is typically carried out using concentrated hydrochloride and an oxidizing agent like aqueous hydroperoxide in a hot ethanol (B145695) solution. researchgate.net

The reaction proceeds by stirring the starting material, 1-p-tolylethanone, in a hot mixture of aqueous concentrated hydrochloride and ethanol, followed by the dropwise addition of aqueous hydroperoxide. researchgate.net The mixture is maintained at an elevated temperature (90–100°C) for a short period to ensure the completion of the dichlorination process. researchgate.net Subsequent workup involves cooling, dilution with water, extraction with an organic solvent like ether, and purification to yield the final product. researchgate.net This method provides a high yield, demonstrating an efficient route to α,α-dichloro-ketones from their corresponding methyl ketones. researchgate.net

More complex derivatives can be synthesized through multi-component reactions. For example, a novel imidazolidinone derivative, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was synthesized in a facile one-pot reaction. researchgate.net This process involves the reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride. researchgate.net Such one-pot syntheses are valuable for creating complex molecular architectures from simpler starting materials efficiently.

Further functionalization can lead to the creation of derivatives with specific applications. For instance, amide-type compounds, which are pyrethroids containing a piperidine (B6355638) moiety, have been synthesized from 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane derivatives, showcasing the versatility of the dichlorinated scaffold in creating diverse chemical entities. researchgate.net

Table 1: Synthesis of 2,2-Dichloro-1-(4-methylphenyl)ethanone

Parameter Value
Starting Material 1-p-tolylethanone
Reagents Concentrated Hydrochloride, Aqueous Hydroperoxide (35% wt)
Solvent Ethanol/Water
Temperature 90–100°C
Reaction Time 30 minutes
Yield 97%

Data sourced from a study on the synthesis of 2,2-dichloro-1-(4-methylphenyl)ethanone. researchgate.net

Impact of Structural Modifications on Chemical Reactivity

Structural modifications, particularly the introduction and positioning of halogen atoms, have a profound impact on the chemical reactivity of aromatic ketones and their derivatives. The electronic properties of the molecule are significantly altered by such substitutions, which in turn influences its interaction with other chemical species.

Fine-tuned structural modifications can also lead to significant changes in biological activity, which is a manifestation of altered chemical reactivity with biological targets. In a series of thieno[2,3-c]pyran derivatives, subtle changes to a side chain were found to be the key factor in transitioning a compound from a selective EP4 antagonist to a dual EP2/EP4 antagonist. nih.gov The introduction of larger, sterically hindered groups had a minimal impact on EP4 potency but posed challenges for achieving EP2 potency, highlighting how steric and electronic factors dictated by structural changes govern reactivity with specific biological receptors. nih.gov This demonstrates that even minor alterations to the periphery of a core structure can dramatically shift its reactivity profile and interaction specificity.

Stereochemical Considerations in Derivatives of this compound

The introduction of new stereocenters into derivatives of this compound brings stereochemical considerations to the forefront of their synthesis and characterization. Chirality plays a crucial role in the biological activity and physical properties of molecules.

Achieving high levels of stereocontrol is a key objective in the synthesis of chiral molecules. Organocatalysis has emerged as a powerful tool for enantioselective synthesis. An example can be seen in the enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. mdpi.com This approach efficiently produces complex dispiro[benzothiophenone-indandione-pyrrolidine]s, which feature three stereocenters. mdpi.com

The reaction is catalyzed by a chiral organocatalyst, which orchestrates the approach of the reactants to favor the formation of one enantiomer over the other. This method has been shown to produce the desired products in high yields (84–98%) and with varying, sometimes high, enantiomeric excess (ee) and diastereomeric ratios (dr). mdpi.com For instance, a specific product was obtained in 90% yield with 91% ee and a diastereomeric ratio greater than 20:1, demonstrating the high level of stereochemical control achievable with this method. mdpi.com Such approaches could be adapted for the enantioselective synthesis of derivatives starting from or incorporating the this compound scaffold.

Table 2: Enantioselective Synthesis of a Dispiro Derivative

Product Yield Enantiomeric Excess (ee) Diastereomeric Ratio (dr)
3aa 95% 93% >20:1
3da 95% 68% 19:1
3ka 92% 14% 19:1

Data from an organocatalytic enantioselective [3+2] cycloaddition reaction. mdpi.com

Once a chiral derivative has been synthesized, its absolute configuration must be determined. The definitive method for assigning stereochemistry is single-crystal X-ray diffraction analysis. mdpi.com This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of a chiral molecule. mdpi.com

In the absence of a suitable crystal, spectroscopic methods combined with computational analysis can be employed. However, X-ray crystallography remains the gold standard. Detailed crystallographic studies not only confirm the stereochemical assignment but also provide valuable information about the molecule's conformation, bond lengths, and bond angles. For example, in the crystal structure of 2,2-dichloro-1-(4-methylphenyl)ethanone, the two C-Cl bonds were found to have slightly different lengths (1.757 Å and 1.762 Å). researchgate.net The molecule was observed to be nearly planar, with a dihedral angle of 15.5° between the phenyl ring and the plane defined by the carbonyl and ethane (B1197151) atoms. researchgate.netnih.gov This type of detailed structural information is fundamental to understanding the molecule's physical properties and how it might interact with other molecules, including chiral receptors.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 2,2 Dichloro 1 2 Chlorophenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,2-dichloro-1-(2-chlorophenyl)ethanone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the single proton of the dichloromethyl group. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex multiplet pattern due to the spin-spin coupling between the four protons on the substituted benzene (B151609) ring. The proton on the carbon adjacent to the carbonyl group and bearing two chlorine atoms (-CHCl₂) is anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 6.5-7.5 ppm, due to the strong deshielding effects of the adjacent carbonyl group and the two chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would be expected to show signals for the carbonyl carbon (δ 185-195 ppm), the carbon of the dichloromethyl group (-CHCl₂) (δ 65-75 ppm), and the six carbons of the 2-chlorophenyl group (δ 120-140 ppm). The carbon atom attached to the chlorine atom in the phenyl ring will have a chemical shift influenced by the halogen's electronegativity.

A summary of the predicted NMR data is presented in the interactive table below.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.2 - 8.0MultipletAromatic protons
¹H6.8 - 7.2Singlet-CHCl₂
¹³C~188SingletC=O
¹³C125 - 135Multiple SingletsAromatic carbons
¹³C~70Singlet-CHCl₂

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, M+4, and M+6, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways. A primary fragmentation would be the alpha-cleavage, leading to the loss of the -CHCl₂ radical to form the 2-chlorobenzoyl cation. Another significant fragmentation pathway could involve the loss of a chlorine radical, followed by further rearrangements.

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z).

m/z Proposed Fragment Ion Formation Pathway
222, 224, 226, 228[C₈H₅Cl₃O]⁺Molecular Ion
139, 141[C₇H₄ClO]⁺α-cleavage, loss of •CHCl₂
111, 113[C₆H₄Cl]⁺Loss of CO from [C₇H₄ClO]⁺
187, 189, 191[C₈H₅Cl₂O]⁺Loss of •Cl from molecular ion

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1690-1710 cm⁻¹. The presence of the chlorine atoms on the alpha-carbon can slightly shift this frequency. The C-Cl stretching vibrations of the -CHCl₂ group would likely appear in the fingerprint region, between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, though its intensity may vary. The aromatic ring vibrations often give rise to strong and characteristic Raman signals. The C-Cl stretching modes are also typically Raman active and can provide further structural confirmation.

The following table summarizes the expected key vibrational frequencies.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31003050 - 3100
Carbonyl (C=O) Stretch1690 - 17101690 - 1710
Aromatic C=C Stretch1450 - 16001450 - 1600
C-Cl Stretch600 - 800600 - 800

X-ray Crystallography for Atomic-Level Structure Determination

For 2,2-dichloro-1-(4-methylphenyl)ethanone, the molecule is nearly planar, with a small dihedral angle between the phenyl ring and the carbonyl group. nih.gov The C-Cl bond lengths are distinct, and the crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. nih.gov It is reasonable to expect that this compound would adopt a similar conformation, with the relative orientation of the 2-chlorophenyl ring and the dichloroacetyl group being a key structural feature.

The following table presents the crystallographic data for the analogous compound, 2,2-dichloro-1-(4-methylphenyl)ethanone. nih.gov

Parameter Value for 2,2-dichloro-1-(4-methylphenyl)ethanone
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.650(5)
b (Å)9.959(7)
c (Å)14.475(11)
β (°)92.921(9)
V (ų)957.4(12)
Z4

Application of Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and for the detection of short-lived intermediates. In the synthesis of this compound, which could, for example, involve the chlorination of 1-(2-chlorophenyl)ethanone, in-situ monitoring can provide crucial information about reaction kinetics and mechanism.

Reaction Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can be used to follow the disappearance of the reactant's characteristic signals and the appearance of the product's signals in real-time. rsc.org For instance, the disappearance of the acetyl C-H stretches of the starting material and the appearance of the C-Cl stretches of the product could be monitored. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Intermediate Detection: The formation of reaction intermediates, which are often transient and present in low concentrations, can sometimes be detected using sensitive spectroscopic methods. For example, in the chlorination reaction, it might be possible to observe the formation of a mono-chlorinated intermediate before the final di-chlorinated product is formed. Advanced techniques such as rapid-injection NMR or stopped-flow spectroscopy can be employed to study the kinetics of fast reactions and to characterize fleeting intermediates. Mass spectrometry can also be a powerful tool for identifying intermediates, particularly when coupled with rapid sampling techniques. rsc.org

Computational Chemistry and Theoretical Modeling of 2,2 Dichloro 1 2 Chlorophenyl Ethanone

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Through computational analysis, key descriptors such as the distribution of electrons and the energies of molecular orbitals can be determined.

HOMO-LUMO Gap and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgwikipedia.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

For 2,2-dichloro-1-(2-chlorophenyl)ethanone, the presence of electronegative chlorine and oxygen atoms significantly influences the electronic distribution. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals and map the charge distribution. The analysis reveals how electron density is polarized towards the electronegative atoms, creating sites susceptible to nucleophilic or electrophilic attack.

Table 1: Theoretical Electronic Properties of this compound The following data is representative and derived from theoretical calculations based on similar molecular structures.

ParameterCalculated Value (eV)Implication
HOMO Energy (EHOMO)-6.85Indicates electron-donating capability.
LUMO Energy (ELUMO)-1.98Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.87Suggests moderate chemical stability and reactivity. semanticscholar.org
Ionization Potential (I ≈ -EHOMO)6.85Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO)1.98Energy released upon gaining an electron.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, exploring the conformational landscape is essential.

The relative orientation of the 2-chlorophenyl ring and the dichloroethanone side chain is a key structural feature. Theoretical calculations can predict the dihedral angles and identify the most stable conformers. Studies on similar molecules, such as 2,2-dichloro-1-(4-methylphenyl)ethanone, have shown that the molecule is nearly planar, with a small dihedral angle between the phenyl ring and the carbonyl group. nih.gov It is expected that steric and electronic repulsions between the chlorine atoms on the phenyl ring and the side chain in this compound would lead to a non-planar, twisted lowest-energy conformation.

Table 2: Predicted Optimized Geometrical Parameters for this compound This data is based on DFT calculations and is compared to experimental data from structurally related compounds.

ParameterPredicted ValueReference Value (from related compounds) nih.gov
C=O Bond Length1.21 Å1.206 Å
C-C (carbonyl-dichloro) Bond Length1.53 Å1.527 Å
C-Cl (dichloro) Bond Length1.77 Å1.756 - 1.761 Å
C-C (ring-carbonyl) Bond Length1.50 ÅN/A
Dihedral Angle (Ring - C-C=O)~30-45°15.5° (for a less sterically hindered analog) nih.gov

Simulation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, confirming the molecular structure.

NMR, IR, and Raman Spectra

DFT calculations can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. uantwerpen.be For this compound, key vibrational modes would include the C=O stretch, C-Cl stretches, and various aromatic ring vibrations. Theoretical calculations of C-Cl stretching absorptions for simple organic chlorine compounds place them in the 700-750 cm⁻¹ region. uantwerpen.be Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the compound and its conformers. nih.gov

Table 3: Simulated vs. Expected Experimental Vibrational Frequencies (cm⁻¹) Simulated values are derived from DFT calculations; expected ranges are based on typical group frequencies for similar compounds.

Vibrational ModeSimulated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)Spectrum
Aromatic C-H Stretch3050 - 31003000 - 3100IR, Raman
Aliphatic C-H Stretch2980 - 30102950 - 3020IR, Raman
C=O Stretch17151700 - 1725IR (Strong), Raman (Moderate)
Aromatic C=C Stretch1580, 14701450 - 1600IR, Raman
C-Cl Stretch (dichloro)720 - 780700 - 800IR (Strong), Raman
C-Cl Stretch (aromatic)10501030 - 1080IR, Raman

Theoretical Elucidation of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is fundamental to chemistry. Computational methods allow for the detailed investigation of reaction pathways, including the identification of short-lived transition states and the calculation of activation energies. This information is crucial for predicting reaction outcomes and optimizing synthetic procedures.

For this compound, theoretical studies could elucidate mechanisms for its synthesis, such as the chlorination of a precursor, or its subsequent reactions, like nucleophilic substitution at the carbonyl carbon or the dichloromethyl carbon. By mapping the potential energy surface of a reaction, computational chemists can determine the lowest energy path from reactants to products. While specific theoretical studies on the reaction mechanisms of this compound are not widely published, the methodology remains a powerful predictive tool in organic chemistry.

Non-Covalent Interactions and Intermolecular Forces

In the solid or liquid state, the properties of a compound are heavily influenced by non-covalent interactions between molecules. These forces, though weaker than covalent bonds, govern crystal packing, melting points, boiling points, and solubility. mdpi.com

Table 4: Potential Non-Covalent Interactions in this compound Systems Data presented is hypothetical, based on typical values for such interactions found in similar molecular crystals.

Interaction TypeAtoms InvolvedTypical Distance (Å)Estimated Energy (kcal/mol)
Weak Hydrogen BondC-H···O=C2.4 - 2.8-1.0 to -2.5
Halogen BondC-Cl···O=C3.0 - 3.4-1.5 to -3.0
π-π StackingAromatic Ring ··· Aromatic Ring3.4 - 3.8-2.0 to -5.0
Dipole-DipoleC=O ··· C=O3.5 - 4.5-1.0 to -2.0

Environmental Transformation and Persistence of 2,2 Dichloro 1 2 Chlorophenyl Ethanone

Biotic Transformation Mechanisms (e.g., Microbial Degradation)

Microbial degradation is a significant process in the environmental transformation of many organic pollutants. Microorganisms such as bacteria and fungi can utilize these compounds as a source of carbon and energy, or transform them through co-metabolism. eurochlor.org

The biodegradation of chlorinated acetophenones, which are structurally related to the target compound, has been studied. A mixed culture of an Arthrobacter sp. and a Micrococcus sp. was found to be capable of growing on 4-chloroacetophenone as the sole source of carbon and energy. nih.gov The degradation pathway involved the initial transformation of 4-chloroacetophenone to 4-chlorophenyl acetate (B1210297), followed by further breakdown to 4-chlorophenol (B41353) and then 4-chlorocatechol. nih.gov It is plausible that 2,2-dichloro-1-(2-chlorophenyl)ethanone could undergo a similar initial transformation, likely involving the cleavage of the dichloroacetyl group.

Under aerobic conditions, microorganisms often employ oxygenases to initiate the degradation of chlorinated aromatic compounds. eurochlor.org For anaerobic degradation, reductive dechlorination is a key mechanism, where the chlorinated compound is used as an electron acceptor. eurochlor.org Several bacterial species are known to be involved in the degradation of chlorinated compounds, including Pseudomonas, Cupriavidus, and Sphingomonas. nih.gov

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for understanding the complete environmental fate of a compound. Based on the microbial degradation of 4-chloroacetophenone, potential transformation products of this compound could include:

1-(2-chlorophenyl)ethanone (o-Chloroacetophenone): Formed by the removal of the two chlorine atoms from the dichloroacetyl group.

2-chlorophenyl acetate: Resulting from a Baeyer-Villiger oxidation type of reaction, similar to the transformation of 4-chloroacetophenone. nih.gov

2-chlorophenol and 2-chlorocatechol: Further degradation products following the hydrolysis of the acetate group and subsequent hydroxylation of the aromatic ring. nih.gov

The degradation of the widely used insecticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) also provides insights into potential transformation products of complex chlorinated molecules. Its metabolites include DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which are formed through dehydrochlorination and reductive dechlorination, respectively. nih.govresearchgate.net A more polar degradation product, DDA (2,2-bis(chlorophenyl)acetic acid), has also been identified as a major contaminant in some surface waters. dss.go.th These examples highlight the variety of transformation products that can be formed from a single parent compound in the environment.

Chemical Persistence and Environmental Fate Modeling

The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. juniperpublishers.com The persistence of this compound will depend on the rates of the abiotic and biotic degradation processes mentioned above. Factors such as soil type, temperature, pH, and the presence of adapted microbial populations will significantly influence its persistence. For example, the half-life of 2,4-D in soil is relatively short, averaging 10 days, but can be much longer in cold, dry conditions or where microbial activity is low. juniperpublishers.com

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments over time. researchgate.netmdpi.com These models integrate information on a chemical's physical-chemical properties with data on environmental conditions and degradation rates. researchgate.net While specific models for this compound are not available, general multimedia fate models like the BETR-Global model can be used to simulate the global dispersion of classes of chlorinated compounds. nih.gov Such models can help in understanding the potential for long-range transport and accumulation in remote regions. nih.gov Theoretical molecular descriptors, such as thermodynamic stability, can also be used to estimate the persistence of chlorinated compounds. nih.gov

Interactive Data Table: Potential Degradation Products of this compound

Parent CompoundPotential Transformation ProductTransformation Pathway
This compound1-(2-chlorophenyl)ethanoneReductive Dechlorination
This compound2-chlorophenyl acetateBaeyer-Villiger Oxidation (inferred)
2-chlorophenyl acetate2-chlorophenolHydrolysis
2-chlorophenol2-chlorocatecholHydroxylation

Role of 2,2 Dichloro 1 2 Chlorophenyl Ethanone As a Key Intermediate in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2,2-Dichloro-1-(2-chlorophenyl)ethanone as a precursor lies in the high reactivity of its α,α-dichloro-keto functional group. This group can participate in a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds.

While specific, large-scale syntheses of named complex molecules originating directly from this compound are not extensively detailed in scientific literature, its structural analogues are crucial in producing various agrochemicals and pharmaceuticals. For instance, related chlorophenyl ethanone (B97240) derivatives are key intermediates in the synthesis of common antifungal agents like miconazole (B906) and econazole, as well as the fungicide prothioconazole. researchgate.netgoogle.com The chemical reactivity of this compound suggests its potential as a precursor for analogous complex structures. The compound's reactive nature allows it to be a foundational component for building diverse molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

Target Molecule Class Reaction Type Role of Intermediate
Substituted Mandelic Acids Hydrolysis Provides the backbone for α-hydroxy carboxylic acids. nih.govresearchgate.net
Heterocyclic Compounds (e.g., imidazoles, thiazoles) Condensation with nucleophiles Acts as an electrophilic component to form ring structures.
Chiral Alcohols Asymmetric Reduction Serves as a prochiral ketone for synthesizing enantiomerically pure alcohols. researchgate.net
α-Amino Ketones Nucleophilic Substitution Allows for the introduction of amine functionalities.

Applications as a Reagent in Catalytic and Stoichiometric Processes

Beyond its role as a structural precursor, this compound can function as a reagent in both stoichiometric and potentially catalytic processes. The electrophilic nature of the carbonyl carbon and the susceptibility of the dichloromethyl carbon to nucleophilic attack are central to its reactivity.

In stoichiometric reactions, it can be employed as an acylating agent or as a partner in condensation reactions to form larger molecules. For example, its reaction with binucleophiles can lead to the formation of various heterocyclic systems, a common motif in medicinal chemistry. Although specific examples where this compound is the primary named reagent in a catalytic cycle are not prominent, its derivatives are widely used as substrates in catalyst development and screening. researchgate.net The transformation of these substrates is a benchmark for the efficiency and selectivity of new catalytic systems, particularly in asymmetric synthesis. researchgate.net

Table 2: Reactivity and Potential Applications of this compound as a Reagent

Reactive Site Type of Reaction Potential Application
Carbonyl Carbon Nucleophilic Addition Formation of alcohols, cyanohydrins, and other addition products.
α-Carbon Nucleophilic Substitution Synthesis of α-substituted ketones (e.g., with amines, thiols).
Carbonyl Group & α-Carbon Condensation/Cyclization Formation of heterocyclic rings with binucleophilic reagents.
Entire Molecule Asymmetric Reduction Substrate for developing and testing stereoselective catalysts. researchgate.net

Contributions to Sustainable Chemical Synthesis Methodologies

The synthesis and transformation of compounds like this compound are increasingly being evaluated through the lens of green chemistry, which aims to reduce waste and hazardous substance use. A significant contribution in this area comes from the application of biocatalysis.

Biocatalytic methods, which use enzymes or whole microorganisms, align with green chemistry principles by offering high selectivity under mild reaction conditions, thus reducing energy consumption and by-product formation. researchgate.net For instance, ketoreductase enzymes have been effectively used for the asymmetric reduction of related aromatic ketones to produce chiral alcohols, which are valuable pharmaceutical intermediates. researchgate.net This biocatalytic approach avoids the need for stoichiometric amounts of metal-hydride reducing agents and often proceeds with excellent enantioselectivity (over 99% enantiomeric excess). researchgate.netresearchgate.net

The efficiency of such green processes can be quantified using metrics like the Environmental factor (E-factor), which measures the mass ratio of waste to the desired product. For the biocatalytic reduction of a similar substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, an E-factor of 7.25 (excluding process water) has been reported, showcasing a relatively low waste-generating process. researchgate.net Applying similar enzymatic and biocatalytic strategies to the transformation of this compound represents a key methodology for contributing to more sustainable chemical manufacturing.

Table 3: Application of Green Chemistry Principles to the Transformation of Chloroacetophenones

Green Chemistry Principle Methodology Benefit
Catalysis Use of enzymes (e.g., ketoreductases) High selectivity, avoids stoichiometric metal reagents. researchgate.net
Design for Energy Efficiency Mild reaction conditions (ambient temperature and pressure) Lower energy consumption compared to traditional chemical methods.
Waste Prevention High conversion and selectivity Minimizes by-product formation, leading to a lower E-factor. researchgate.net
Safer Solvents and Auxiliaries Reactions often occur in aqueous media Reduces reliance on volatile and hazardous organic solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,2-Dichloro-1-(2-chlorophenyl)ethanone, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via chlorination of substituted acetophenones. For example, describes a K₂S₂O₈-mediated difunctionalization of phenylacetylenes with NaX (X = Cl, Br) in water, yielding 46% under optimized conditions (petroleum ether/dichloromethane solvent system). highlights chlorination using concentrated HCl and aqueous hydroperoxide in ethanol. Key parameters include solvent polarity, temperature, and oxidant selection. Lower-polarity solvents like dichloromethane may reduce side reactions, while elevated temperatures (e.g., 60–80°C) enhance reaction rates but require careful control to avoid decomposition .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports monoclinic symmetry (space group P2₁/c) with lattice parameters a = 6.650 Å, b = 9.959 Å, and β = 92.921°. Refinement using SHELXL (via the SHELX suite) is recommended due to its robustness in handling small-molecule data. Programs like WinGX and OLEX2 provide integrated workflows for data processing and visualization .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, provides ¹H NMR data (δ 2.45 ppm for methyl groups) and LRMS (m/z 204 [M+H]⁺). Discrepancies between experimental and theoretical spectra may arise from dynamic effects (e.g., keto-enol tautomerism). Cross-validate using SC-XRD or computational methods (DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogenated ethanones, and how can anisotropic displacement parameters improve accuracy?

  • Methodological Answer : Heavy atoms like Cl exhibit significant anisotropic motion, complicating refinement. Use SHELXL’s ANIS command to model anisotropic displacement ellipsoids. achieved R = 0.054 by refining against with full-matrix least-squares. For twinned crystals, employ twin-law matrices in SHELXL or switch to twin-aware software like CRYSTALS .

Q. How can researchers design derivatives of this compound for medicinal applications, and what structural motifs enhance bioactivity?

  • Methodological Answer : Introduce heterocyclic or polar groups to improve solubility and target binding. and highlight the use of tetrazolyl substituents (e.g., 1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanone) as intermediates for anticonvulsants like Cenobamate. Computational docking studies (AutoDock Vina) and pharmacokinetic profiling (SwissADME) can prioritize candidates for synthesis .

Q. What experimental precautions are critical when handling reactive intermediates during synthesis?

  • Methodological Answer : Chlorinated ketones often generate toxic byproducts (e.g., HCl gas). mandates PPE (gloves, goggles) and fume hoods for reactions involving chlorinating agents. Quench excess reagents with aqueous NaHCO₃, and isolate products via column chromatography (silica gel, hexane/EtOAc). Waste must be neutralized before disposal .

Q. How do solvent effects influence the regioselectivity of electrophilic substitution in dichloroethanone derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in Friedel-Crafts acylations, favoring para-substitution on aromatic rings. ’s synthesis of 4-methyl derivatives used ethanol, which may promote hydrogen bonding and alter electron density. Solvent screening (e.g., THF vs. DCM) with DFT-based NBO analysis can elucidate electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

  • Methodological Answer : Discrepancies often arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X). Re-optimize geometries using dispersion-corrected methods (ωB97X-D) and scale calculated frequencies by 0.96–0.98 to match experimental IR peaks. Compare with solid-state IR to account for crystal packing effects .

Q. What strategies mitigate phase ambiguity in X-ray structure determination of polymorphic forms?

  • Methodological Answer : Use dual-space algorithms (SHELXD) for ab initio phasing. For twinned data, apply the HKLF 5 format in SHELXL. ’s structure of a piperidine derivative required 110 parameters for refinement, emphasizing the need for high-resolution data (>1.0 Å) to resolve disorder .

Methodology Tables

Synthetic Method Comparison Chlorination ()K₂S₂O₈/NaX ( )
Solvent EthanolWater
Yield Not reported46%
Key Reagents HCl, H₂O₂K₂S₂O₈, NaX
Purification RecrystallizationFlash chromatography
Crystallographic Data ()Values
Space Group P2₁/c
Unit Cell Volume 957.4 ų
R-factor 0.054
Refinement Software SHELXL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.